molecular formula C9H10ClNOS B14636167 4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride CAS No. 55023-33-1

4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride

Katalognummer: B14636167
CAS-Nummer: 55023-33-1
Molekulargewicht: 215.70 g/mol
InChI-Schlüssel: XLRKCMVANQJFER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride is a heterocyclic compound that combines the structural features of both thiophene and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction is carried out in a high boiling point solvent like pyridine . The resulting product undergoes further cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various heterocyclic derivatives, such as pyrido[5,4-b]thieno[3,2-d]pyrimidin-4-one and isoxazolo[4,3-b]thieno[5,4-b]pyridin-3-one .

Wissenschaftliche Forschungsanwendungen

4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,6-Dimethylthieno[2,3-b]pyridin-3-amine
  • 4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylate

Uniqueness

4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride is unique due to its specific structural features and reactivity. The presence of both thiophene and pyridine rings imparts distinct chemical properties, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

55023-33-1

Molekularformel

C9H10ClNOS

Molekulargewicht

215.70 g/mol

IUPAC-Name

4,6-dimethylthieno[2,3-b]pyridin-3-one;hydrochloride

InChI

InChI=1S/C9H9NOS.ClH/c1-5-3-6(2)10-9-8(5)7(11)4-12-9;/h3H,4H2,1-2H3;1H

InChI-Schlüssel

XLRKCMVANQJFER-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=C1C(=O)CS2)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.